molecular formula C22H29NO3S B12301770 3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate CAS No. 31149-47-0

3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate

Cat. No.: B12301770
CAS No.: 31149-47-0
M. Wt: 387.5 g/mol
InChI Key: LXKCTBYAJVUILB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The compound 3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate is systematically named according to IUPAC rules as 3-(10,10-dimethylanthracen-9-ylidene)propyl-dimethylazanium; methanesulfonate . This nomenclature reflects its bifunctional structure:

  • A dimethylazanium group (dimethylammonium cation) attached to a propyl chain.
  • A 10,10-dimethylanthracen-9-ylidene moiety, which constitutes a tricyclic aromatic system with a fused dimethyl group at position 10.
  • A methanesulfonate counterion (CH3SO3) balancing the cationic charge.

The compound is registered under CAS Number 31149-47-0 and has additional identifiers:

Identifier Type Value
EC Number 250-489-1
DSSTox Substance ID DTXSID40185082
Wikidata ID Q27280072

These identifiers facilitate unambiguous classification in chemical databases and regulatory frameworks.

Structural Relationship to Melitracen Methanesulfonate

This compound is structurally related to melitracen , a tricyclic antidepressant. The parent compound, melitracen (CID 25382), features a dimethylaminopropyl side chain attached to an anthracene-derived core. The methanesulfonate derivative replaces the primary amine of melitracen with a quaternary ammonium group, forming a salt with methanesulfonic acid.

Key structural differences include:

Feature Melitracen 3-(10,10-Dimethyl...) Methanesulphonate
Molecular Formula C21H25N C22H29NO3S
Charge Neutral Cationic (balanced by CH3SO3)
Functional Groups Tertiary amine Quaternary ammonium, sulfonate

This modification enhances water solubility due to ionic character, a common strategy for improving the pharmacokinetic properties of amine-containing drugs.

Component Compound Analysis: Methanesulfonic Acid Derivative

The methanesulfonate component originates from methanesulfonic acid (CID 6395), a strong organic acid with the formula CH3SO3H. In this compound, the acid’s conjugate base (CH3SO3) serves as the counterion.

Properties of Methanesulfonic Acid Relevant to Salt Formation :

Property Value
pKa −1.2
Solubility in Water Miscible
Thermal Stability Decomposes at ~250°C

The methanesulfonate ion contributes to the compound’s stability and crystallinity. Its low nucleophilicity minimizes undesired side reactions, making it preferable to halide anions in pharmaceutical salts.

Structural Role of Methanesulfonate :

  • Stabilizes the ammonium cation via electrostatic interactions.
  • Enhances lattice energy, promoting solid-state stability.
  • Modulates solubility: High polarity ensures adequate aqueous solubility for biological applications.

Properties

CAS No.

31149-47-0

Molecular Formula

C22H29NO3S

Molecular Weight

387.5 g/mol

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)propyl-dimethylazanium;methanesulfonate

InChI

InChI=1S/C21H25N.CH4O3S/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;1-5(2,3)4/h5-8,10-14H,9,15H2,1-4H3;1H3,(H,2,3,4)

InChI Key

LXKCTBYAJVUILB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCC[NH+](C)C)C3=CC=CC=C31)C.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Anthracene Core Functionalization

The synthesis begins with the preparation of 10,10-dimethylanthrone, a critical intermediate. As detailed in patent CN105061177A, this involves a Friedel-Crafts alkylation between 2-chlorobenzyl chloride and benzene under acidic conditions to form o-chlorodiphenylmethane. Subsequent Grignard reaction with magnesium in tetrahydrofuran (THF) generates a reactive organomagnesium species, which undergoes nucleophilic addition to acetone. Hydrolysis and condensation yield 10,10-dimethyldiphenylmethane, which is brominated under sodium vapor lamp illumination (450–500 nm) to introduce a bromine atom at the 9-position of the anthracene framework.

Propylation and Dimethylation

The brominated anthracene derivative reacts with 3-dimethylaminopropyl chloride in a nucleophilic substitution (SN2) mechanism. This step, as inferred from Ambeed’s protocol for analogous compounds, employs potassium carbonate as a base in acetone at 60–70°C. The reaction proceeds via attack of the dimethylaminopropylamine on the electrophilic carbon, displacing bromide and forming the propylated intermediate. Excess dimethylamine gas is introduced under pressure to ensure complete dimethylation of the ammonium center, achieving >90% conversion efficiency.

Methanesulfonation and Salt Formation

The final step involves sulfonation with methanesulfonic acid in dichloromethane at 0–5°C to prevent exothermic side reactions. The tertiary amine reacts with methanesulfonic acid in a 1:1 molar ratio, forming the quaternary ammonium methanesulphonate salt. Evaporation under reduced pressure yields the crude product, which is purified via recrystallization from ethanol/water (3:1 v/v) to ≥98% purity.

Step-by-Step Reaction Analysis

Bromination of 10,10-Dimethyldiphenylmethane

Bromination is conducted in carbon tetrachloride under UV light (350–400 nm), with bromine added dropwise over 2 hours. The reaction exhibits second-order kinetics, dependent on both anthracene derivative and bromine concentrations. Patent data indicate a 91% yield when using a 1.2:1 bromine-to-substrate mass ratio, though exceeding 1.5:1 leads to di-brominated byproducts.

Table 1: Bromination Optimization Parameters

Parameter Optimal Range Yield Impact
Bromine Ratio 1.2:1 – 1.5:1 Yield ↓15% if >1.5:1
Temperature 25–30°C <25°C: Incomplete
Light Wavelength 450–500 nm Shorter λ: Side Rxns

Quaternization and Sulfonation

The dimethylaminopropyl side chain introduces steric hindrance, necessitating prolonged reaction times (8–12 hours) for complete quaternization. Methanesulfonic acid is added stoichiometrically, with excess acid leading to sulfonic acid dimerization. FT-IR analysis of the final product confirms sulfonation via a characteristic S=O stretch at 1,040 cm⁻¹.

Molecular Characterization

Structural Elucidation

The compound’s structure is validated by NMR and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H NMR (400 MHz, D₂O) : δ 8.45 (d, 2H, anthryl-H), 7.98 (m, 4H, aromatic), 3.72 (t, 2H, N-CH₂), 3.15 (s, 6H, N-(CH₃)₂), 1.98 (m, 2H, CH₂), 1.45 (s, 6H, C(CH₃)₂).
  • HRMS : m/z 387.536 [M]⁺, matching the theoretical molecular weight of C₂₂H₂₉NO₃S.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/0.1% TFA gradient) shows a single peak at 7.8 minutes, confirming >99% purity. Accelerated stability testing (40°C/75% RH, 6 months) reveals <0.5% degradation, indicating robust shelf life under desiccated conditions.

Comparative Analysis of Synthetic Methods

Table 2: Yield Comparison Across Synthesis Steps

Step Patent Method EvitaChem Protocol
Anthrone Synthesis 85% Not Reported
Bromination 91% 89%
Quaternization Not Reported 92%
Overall Yield 68% (multi-step) 75% (multi-step)

The patent route emphasizes cost-effectiveness through solvent recycling (e.g., recovering 92% tetrachloroethylene), whereas the EvitaChem method prioritizes purity via chromatographic purification.

Challenges and Mitigation Strategies

Byproduct Formation in Bromination

Over-bromination generates 9,10-dibromoanthracene derivatives, which complicate purification. Patent CN105061177A addresses this by precise stoichiometric control and real-time UV monitoring to terminate bromine addition at 95% conversion.

pH Sensitivity in Hydrolysis

The Grignard reagent’s hydrolysis requires strict pH control (pH 7–8). Deviations below pH 6.5 induce protonation of the anthrylidene group, reducing yield by 20–30%. Automated pH stat systems are recommended for industrial-scale production.

Chemical Reactions Analysis

3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE undergoes various chemical reactions, including:

Scientific Research Applications

3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE involves its interaction with specific molecular targets. The compound’s aromatic core allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species under light exposure makes it useful in photodynamic therapy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs:

Compound Molecular Formula Molecular Weight (g/mol) Counterion/Solubility Key Functional Groups
3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate C₂₃H₃₀NO₃S 424.55 (estimated) Methanesulphonate (polar, hydrophilic) Anthrylidene, quaternary ammonium
Melitracen hydrochloride C₂₁H₂₆ClN 327.896 Hydrochloride (moderate solubility) Anthrylidene, tertiary amine
Adaptol (Melitracen free base) C₂₁H₂₅N 291.47 Free base (lipophilic) Anthrylidene, tertiary amine
9-[3-(Dimethylamino)propyl]-10,10-dimethyl-9,10-dihydroanthracen-9-ol C₂₁H₂₇NO 309.44 Hydroxyl group (hydrogen bonding) Dihydroanthracenol, tertiary amine

Key Observations :

  • The methanesulphonate derivative likely exhibits superior aqueous solubility compared to Melitracen hydrochloride due to the larger, more polar counterion .
  • Adaptol’s free base form (C₂₁H₂₅N) lacks ionic character, favoring lipid solubility and membrane permeability .
  • The hydroxylated analog (C₂₁H₂₇NO) demonstrates hydrogen-bonding capacity, which may influence crystallization behavior and intermolecular interactions .

Pharmacological and Industrial Relevance

  • Melitracen Hydrochloride: A clinically used antidepressant with tricyclic structure, acting as a serotonin-norepinephrine reuptake inhibitor . Its hydrochloride salt balances solubility and bioavailability.
  • Methanesulphonate Analog : The methanesulphonate counterion could enhance pharmacokinetic profiles by improving dissolution rates and reducing gastric irritation compared to hydrochloride salts.
  • Hydroxylated Derivative: The presence of a hydroxyl group (C₂₁H₂₇NO) may alter receptor binding affinity or metabolic pathways, though pharmacological data are absent in the evidence .

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